PROTAC CRABP-II Degrader-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC CRABP-II Degrader-3 is a potent degrader of cellular retinoic acid binding protein (CRABP-II) based on the inhibitor of apoptosis protein (IAP) ligand . This compound is part of the proteolysis targeting chimera (PROTAC) technology, which is an innovative approach to targeted protein degradation. This compound is used primarily in scientific research for its ability to selectively degrade CRABP-II, a protein involved in the regulation of retinoic acid, which plays a crucial role in cell differentiation and proliferation .
Méthodes De Préparation
The synthesis of PROTAC CRABP-II Degrader-3 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that can specifically bind to CRABP-II.
Synthesis of the IAP ligand: This involves the preparation of a molecule that can bind to the IAP.
Conjugation: The CRABP-II ligand and the IAP ligand are linked together using a chemical linker to form the final PROTAC molecule.
Analyse Des Réactions Chimiques
PROTAC CRABP-II Degrader-3 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Conjugation reactions: These reactions involve the formation of a bond between two molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can produce a variety of substituted derivatives of the original compound .
Applications De Recherche Scientifique
PROTAC CRABP-II Degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation.
Biology: It is used to investigate the role of CRABP-II in cellular processes and to study the effects of its degradation on cell differentiation and proliferation.
Medicine: It is used in the development of new therapeutic strategies for diseases related to retinoic acid signaling, such as certain types of cancer.
Industry: It is used in the development of new drugs and in the study of protein degradation pathways.
Mécanisme D'action
The mechanism of action of PROTAC CRABP-II Degrader-3 involves the formation of a ternary complex between the target protein (CRABP-II), the PROTAC molecule, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The degradation of CRABP-II leads to a decrease in its cellular levels, thereby modulating the biological pathways in which it is involved .
Comparaison Avec Des Composés Similaires
PROTAC CRABP-II Degrader-3 is unique in its ability to selectively degrade CRABP-II. Similar compounds include other PROTACs that target different proteins, such as:
PROTAC ARV-110: Targets androgen receptor for degradation.
PROTAC ARV-471: Targets estrogen receptor for degradation.
PROTAC BET degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share a similar mechanism of action but differ in their target proteins and applications.
Propriétés
Formule moléculaire |
C46H68N4O11 |
---|---|
Poids moléculaire |
853.1 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C46H68N4O11/c1-32(2)28-40(49-44(55)43(54)38(47)30-36-14-9-8-10-15-36)45(56)60-27-26-59-25-24-58-23-22-57-21-20-48-41(51)31-61-50-39-18-19-46(6,7)37(35(39)5)17-16-33(3)12-11-13-34(4)29-42(52)53/h8-17,29,32,38,40,43,54H,18-28,30-31,47H2,1-7H3,(H,48,51)(H,49,55)(H,52,53)/b13-11+,17-16+,33-12+,34-29+,50-39+/t38-,40+,43+/m1/s1 |
Clé InChI |
RZIQIEBBFSSCIQ-KMRDRQGYSA-N |
SMILES isomérique |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.